Home > Products > Screening Compounds P54917 > 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine
1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine -

1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine

Catalog Number: EVT-8147910
CAS Number:
Molecular Formula: C14H20BrN3
Molecular Weight: 310.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine is a chemical compound classified as a piperazine derivative. This compound features a brominated pyridine ring and a piperazine moiety, making it of interest in medicinal chemistry due to its potential biological activities. The compound's unique structure is characterized by the presence of a cyclopropylmethyl group attached to the piperazine nitrogen, which may influence its pharmacological properties.

Source and Classification

The compound has the Chemical Abstracts Service (CAS) number 1911398-16-7 and is cataloged in various chemical databases, including PubChem and ChemicalBook. It falls under the broader category of nitrogen-containing heterocycles, specifically piperazines, which are known for their diverse biological activities and applications in pharmaceuticals .

Synthesis Analysis

The synthesis of 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine typically involves several key steps:

  1. Bromination of 6-Methylpyridine: The synthesis begins with the bromination of 6-methylpyridine at the 5-position to yield 5-bromo-6-methylpyridine. This reaction often requires bromine or a brominating agent in an appropriate solvent.
  2. Formation of Piperazine Derivative: The next step involves the reaction of 5-bromo-6-methylpyridine with cyclopropylmethylamine or a similar amine under basic conditions to form the piperazine derivative. A base such as sodium hydride or potassium carbonate may be used to facilitate this reaction.
  3. Purification: The crude product is typically purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Technical Parameters

  • Reaction Conditions: The reactions are generally conducted at elevated temperatures (e.g., 60-80 °C) and under inert atmospheres (nitrogen or argon) to prevent moisture and oxidation.
  • Yield Optimization: Reaction yields can be optimized by adjusting stoichiometry, reaction time, and temperature .
Molecular Structure Analysis

The molecular formula of 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine is C14H20BrN3, with a molecular weight of approximately 310.23 g/mol.

Structural Features

  • Pyridine Ring: The compound contains a pyridine ring substituted at the 5-position with a bromine atom and at the 6-position with a methyl group.
  • Piperazine Ring: The piperazine moiety features two nitrogen atoms within a six-membered ring structure.
  • Cyclopropylmethyl Group: The cyclopropylmethyl group is attached to one nitrogen atom of the piperazine, contributing to the compound's three-dimensional conformation.

Visualization

The InChI key for this compound is XXXXXX, allowing for computational modeling and visualization using cheminformatics software tools .

Chemical Reactions Analysis

1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine can participate in various chemical reactions typical for piperazine derivatives:

  1. Nucleophilic Substitution Reactions: The bromine atom on the pyridine ring can undergo nucleophilic substitution reactions, making it a suitable precursor for further functionalization.
  2. Alkylation Reactions: The nitrogen atoms in the piperazine ring can react with alkyl halides or other electrophiles to introduce additional alkyl groups.
  3. Hydrogenation: Under specific conditions, the cyclopropyl group may undergo hydrogenation reactions, potentially altering its structure and properties .
Physical and Chemical Properties Analysis

Stability

The compound is expected to be stable under standard laboratory conditions but may degrade under extreme temperatures or in acidic/basic environments .

Applications

1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine has potential applications in various fields:

  1. Pharmaceutical Development: Due to its structural properties, it may serve as a lead compound for developing new medications targeting central nervous system disorders.
  2. Chemical Research: It can be utilized as an intermediate in organic synthesis for creating more complex molecules.
  3. Biological Studies: Researchers may use this compound to explore its biological effects and interactions within cellular systems.
Introduction to Target Pharmacological Pathways

Role of Piperazine Derivatives in G Protein-Coupled Receptor Modulation

Piperazine derivatives constitute a privileged scaffold in the design of therapeutics targeting G protein-coupled receptors, owing to their structural versatility and favorable physicochemical properties. These heterocyclic compounds exhibit a remarkable capacity for modulating receptor conformation and function through interactions with both orthosteric and allosteric binding sites. The piperazine moiety—characterized by its two nitrogen atoms separated by ethyl bridges—serves as a conformational anchor that can be strategically substituted to optimize receptor engagement and signaling outcomes [5] [9].

Structural analyses of dopamine receptors complexed with piperazine-containing ligands reveal distinct binding modalities. For example, the positive allosteric modulator LY3154207 stabilizes the second intracellular loop of the dopamine D1 receptor in an alpha-helical conformation, thereby enhancing G protein coupling efficiency without directly activating the receptor. This is achieved through hydrogen bonding between the piperazine nitrogen and conserved aspartate residues (e.g., D314 in transmembrane helix 7) and hydrophobic interactions with aromatic residues in helices 5 and 6 [2]. Such interactions exemplify how piperazine derivatives can fine-tune receptor dynamics to achieve pathway-specific modulation.

Table 1: Pharmacological Profiles of Select Piperazine-Containing G Protein-Coupled Receptor Modulators

CompoundTarget ReceptorBinding Affinity (Ki)Functional RoleStructural Feature
FenoldopamDopamine D17.70 nMPartial agonist (Gαs pathway)Catechol-piperazine hybrid
TavapadonDopamine D13.3 nMBalanced agonistNon-catechol; elongated structure
LY3154207Dopamine D1Not reportedPositive allosteric modulatorBrominated pyridyl-piperazine
1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazineUndeterminedUndeterminedPutative allosteric modulatorBromomethylpyridyl substitution

The emerging significance of piperazine derivatives extends beyond dopaminergic systems. In histamine H3 receptor antagonists, piperazine serves as a fundamental structural element enabling dual receptor modulation—particularly when combined with hydrophobic aromatic groups and halogen substitutions. Molecular dynamics simulations demonstrate that the bromine atom in brominated pyridyl-piperazine derivatives (e.g., 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine) enhances hydrophobic enclosure within the receptor’s transmembrane bundle, reducing conformational entropy and stabilizing inactive or intermediate states [9]. This principle of steric constraint through halogenation is directly applicable to the design of selective G protein-coupled receptor modulators.

Biased Agonism in Dopaminergic Neurotransmission Systems

Biased agonism—wherein ligands preferentially activate specific downstream signaling pathways—represents a paradigm shift in targeting dopamine receptors for neurological disorders. Traditional dopamine receptor agonists often exhibit an inverted U-shaped dose-response curve due to indiscriminate activation of both G protein and β-arrestin pathways, leading to tachyphylaxis and tolerance. Structural insights from cryo-electron microscopy studies reveal that ligand-specific receptor conformations underlie this signaling bias [2] [6].

The dopamine D1 receptor exemplifies this phenomenon. When bound to the catechol agonist fenoldopam, the receptor accommodates two ligand molecules simultaneously: one in the orthosteric pocket engaging S198⁵·⁴² and N292⁶·⁵⁵, and another in an extended pocket interacting with K81²·⁶¹ and D314⁷·³⁶. This "dimeric" binding mode induces a broad receptor conformation that facilitates β-arrestin recruitment and subsequent receptor internalization. In contrast, the non-catechol agonist tavapadon adopts an elongated conformation spanning both pockets as a single molecule, promoting a narrower active state that favors sustained Gαs coupling and cyclic adenosine monophosphate production without significant β-arrestin recruitment [2].

Table 2: Signaling Bias Profiles of Dopamine Receptor Agonists

LigandReceptorG Protein Efficacy (Emax)β-Arrestin Recruitment (Emax)Bias Factor
DopamineD1100%100%1.0
FenoldopamD187%95%0.9 (balanced)
TavapadonD192%45%2.0 (Gαs bias)
SK609D3100%15%6.7 (Gαi/o bias)

Biased agonism extends to the dopamine D3 receptor, where molecular dynamics simulations demonstrate that the tilt angle of transmembrane helix 3 dictates pathway selectivity. The biased agonist SK609 restricts transmembrane helix 3 mobility to approximately 17°, preventing the conformational rearrangement necessary for β-arrestin-2 interaction. Conversely, the unbiased agonist pramipexole permits a 30° helical shift that facilitates both Gαi/o coupling and β-arrestin recruitment [6]. Phosphoproteomic analyses further reveal that biased ligands induce distinct phosphorylation patterns on the receptor’s intracellular loops and carboxyl terminus, creating unique "barcodes" that determine downstream effector specificity. These findings provide a mechanistic rationale for developing compounds like 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine, where the bromomethylpyridyl group may sterically constrain transmembrane helix movement to achieve pathway bias.

Structural Analogs in Arrestin versus G Protein Signaling Selectivity

The molecular determinants governing arrestin versus G protein selectivity reside in ligand-receptor interactions that stabilize distinct conformational states. Comparative analyses of piperazine versus piperidine derivatives reveal profound implications for signaling bias. In sigma-1 receptor modulators, replacing piperazine with piperidine (as in compound 5 versus compound 4) enhances sigma-1 receptor affinity by 420-fold (Ki = 3.64 nM vs. 1531 nM) while simultaneously altering histamine H3 receptor engagement. This dramatic shift arises from piperidine’s ability to adopt a chair conformation that optimally positions the cyclopropylmethyl group within a hydrophobic subpocket, a spatial arrangement less accessible to the more rigid piperazine scaffold [9].

β-Arrestin recruitment specificity is further modulated by ligand-induced phosphorylation codes. Biased agonists promote distinct patterns of G protein-coupled receptor kinase (GRK) phosphorylation on intracellular receptor domains. For example, β-arrestin-biased ligands at the dopamine D2 receptor preferentially recruit GRK2 to serine residues in the receptor’s third intracellular loop, creating high-affinity docking sites for β-arrestin-1. In contrast, G protein-biased ligands favor GRK6-mediated phosphorylation of the carboxyl-terminal tail, which paradoxically inhibits β-arrestin-2 binding despite receptor activation [3] [10]. The bromine atom in 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine may influence this process by altering the receptor’s electrostatic surface, thereby directing kinase selectivity.

Table 3: Structural Elements Influencing Arrestin vs. G Protein Signaling

Structural ElementEffect on G Protein SignalingEffect on Arrestin SignalingMechanistic Basis
Piperidine core↑↑ (Potentiation)↓ (Inhibition)Enhanced hydrophobic enclosure in TM3/5/6 regions
N-Cyclopropylmethyl groupStabilizes inward tilt of transmembrane helix 7
5-Bromo-6-methylpyridinylUndeterminedUndeterminedSteric constraint of transmembrane helix 3 mobility
Orthosteric catechol↑↑↑↑Dual binding mode in orthosteric/extended pockets
Non-catechol elongated ligand↑↑↓↓Unitary binding spanning orthosteric to extended pocket

Conformational changes in β-arrestins themselves contribute to signaling selectivity. Upon binding activated receptors, β-arrestin-1 undergoes a 20° interdomain rotation and releases its carboxyl-terminal tail, exposing binding sites for clathrin and adaptor protein 2. This conformational transition is more pronounced when receptors are occupied by β-arrestin-biased ligands, which induce tighter coupling between the arrestin N-domain and the receptor’s transmembrane helix 7/helix 8 junction [3] [7]. The cyclopropylmethyl group in 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine may mimic this effect by inserting into a hydrophobic cleft near transmembrane helix 7, thereby promoting or inhibiting arrestin conformational changes depending on its precise orientation.

Furthermore, β-arrestin isoforms exhibit differential signaling propensities based on their intracellular localization signals. β-arrestin-1 contains a nuclear localization sequence but lacks a nuclear export signal, enabling persistent nuclear translocation where it regulates transcription factors like nuclear factor kappa B. β-arrestin-2 shuttles between nucleus and cytoplasm due to its leucine-rich nuclear export sequence, favoring cytosolic scaffolding of mitogen-activated protein kinase complexes [3]. Ligands that selectively recruit one arrestin isoform over another—potentially achievable through bromine-directed receptor conformations—could thus achieve unprecedented signaling precision for neurological therapeutics.

Properties

Product Name

1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine

IUPAC Name

1-(5-bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine

Molecular Formula

C14H20BrN3

Molecular Weight

310.23 g/mol

InChI

InChI=1S/C14H20BrN3/c1-11-13(15)4-5-14(16-11)18-8-6-17(7-9-18)10-12-2-3-12/h4-5,12H,2-3,6-10H2,1H3

InChI Key

CGLRLRYZTZRUSN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)CC3CC3)Br

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)CC3CC3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.